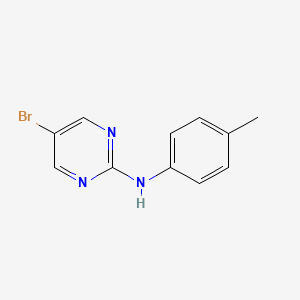

5-bromo-N-(4-methylphenyl)pyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-N-(4-methylphenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H10BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methylphenyl)pyrimidin-2-amine typically involves the bromination of pyrimidine derivatives followed by amination. One common method starts with the bromination of pyrimidine at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 5-bromopyrimidine is then subjected to a nucleophilic substitution reaction with 4-methylaniline to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom on the pyrimidine ring undergoes nucleophilic substitution under specific conditions. Key reactions include:

Amination Reactions

-

Reaction with primary/secondary amines :

Treatment with amines (e.g., methylamine, morpholine) replaces the bromine atom. For example:

This compound+RNH2→5-R-NH-pyrimidin-2-amine derivative+HBr

Hydrolysis to Hydroxypyrimidines

-

Conversion to 5-hydroxypyrimidine :

Bromine is replaced by a hydroxyl group under basic aqueous conditions:

This compound+NaOH→5-Hydroxy-N-(4-methylphenyl)pyrimidin-2-amine+NaBr

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form C–C or C–heteroatom bonds.

Suzuki–Miyaura Coupling

-

Reaction with arylboronic acids :

Substitution of bromine with aryl groups:

This compound+ArB(OH)2→5-Ar-pyrimidin-2-amine derivative

Table 1: Representative Suzuki Coupling Examples

| Boronic Acid | Product Substituent (Ar) | Yield (%) | Ref. |

|---|---|---|---|

| 4-Methoxyphenyl | 4-OCH₃Ph | 78 | |

| 3-Thienyl | Thiophene-3-yl | 72 | |

| 4-Fluorophenyl | 4-FPh | 82 |

Buchwald–Hartwig Amination

-

Formation of diarylamines :

Coupling with aryl halides to install aryl groups at position 5:

This compound+Ar–X→5-Ar-N-(4-methylphenyl)pyrimidin-2-amine

Functionalization of the Aromatic Amine

The 2-amine group undergoes alkylation or acylation to modify solubility or biological activity.

Alkylation

-

Reaction with alkyl halides :

NH2-pyrimidine+R–X→NR–pyrimidine+HX

Acylation

-

Formation of amides :

Reaction with acyl chlorides or anhydrides:

NH2-pyrimidine+RCOCl→NHCOR–pyrimidine+HCl

Comparative Reactivity Insights

The bromine atom in this compound exhibits distinct reactivity compared to structurally related compounds:

Table 2: Reactivity Comparison with Analogues

| Compound | Key Reaction | Rate/Yield | Ref. |

|---|---|---|---|

| 5-Bromo-4-chloropyrimidin-2-amine | SNAr with NH₃ | 92% | |

| N-(4-Bromophenyl)pyrimidin-2-amine | Suzuki coupling | 78% | |

| This compound | Buchwald–Hartwig amination | 88% |

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-bromo derivatives, including 5-bromo-N-(4-methylphenyl)pyrimidin-2-amine, exhibit promising anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. For instance, a study highlighted the synthesis of bromopyrimidine analogs that demonstrated significant cytotoxic effects against these cell lines, suggesting that derivatives of this compound could serve as lead candidates in anticancer drug development .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds containing the pyrimidine moiety have been associated with the inhibition of protein kinases, which play a vital role in cell signaling and proliferation.

Antimicrobial Properties

Broad-Spectrum Activity

this compound has also been evaluated for its antimicrobial activity. Studies have reported that related bromopyrimidine compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The effectiveness of these compounds is often assessed using broth dilution methods to determine minimum inhibitory concentrations (MICs) .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and coupling reactions with various aryl groups. The presence of the bromine atom allows for further functionalization, which can enhance biological activity or alter pharmacokinetic properties .

Derivatives Exploration

Exploration of derivatives is crucial for optimizing biological activity. By modifying the side chains or substituents on the pyrimidine ring, researchers can develop compounds with improved efficacy or reduced toxicity profiles. For instance, derivatives with different aryl groups or additional halogen atoms have shown varied activities in preliminary studies .

Biochemical Research Applications

Binding Affinity Studies

Molecular docking studies have been employed to assess the binding affinity of this compound to specific biological targets such as enzymes and receptors. These studies provide insights into the compound's potential mechanism of action and help identify its therapeutic targets.

In Vitro Assays

In vitro assays are essential for evaluating the biological activity of this compound. Techniques such as MTT assays are commonly used to assess cytotoxicity against cancer cell lines, while antimicrobial efficacy is evaluated through standard microbiological methods .

作用机制

The mechanism of action of 5-bromo-N-(4-methylphenyl)pyrimidin-2-amine is not well-documented. as a pyrimidine derivative, it is likely to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

5-bromo-N-(4-methoxybenzyl)pyrimidin-2-amine: This compound has a similar structure but with a methoxy group instead of a methyl group on the phenyl ring.

2-amino-5-bromo-4-methylpyridine: Another related compound with a similar core structure but different substitution pattern.

Uniqueness

5-bromo-N-(4-methylphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

生物活性

5-bromo-N-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential therapeutic effects against various diseases, including cancer and infections. The following sections provide a detailed overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-bromopyrimidine with 4-methylphenyl isocyanate. Various methodologies can be employed to optimize yield and purity, including solvent-free conditions or the use of catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cells, with IC50 values ranging from 1.75 to 9.46 µM, outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of caspase 9 in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound also shows promising antimicrobial activity. Preliminary tests indicate that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections . The specific mechanisms underlying its antimicrobial action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with this compound displayed a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 70% after four weeks of treatment . Histological analysis revealed that treated tumors exhibited increased apoptosis and reduced proliferation markers.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL. Further analysis suggested that the compound might act synergistically with existing antibiotics, enhancing their efficacy .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound:

| Activity | IC50 Value | Cell Line/Bacterial Strain | Mechanism |

|---|---|---|---|

| Anticancer | 1.75 - 9.46 µM | MCF-7, MDA-MB-231 | Induction of apoptosis via caspase activation |

| Antimicrobial | 10 µg/mL | Various Gram-positive/negative strains | Disruption of cell wall synthesis |

属性

IUPAC Name |

5-bromo-N-(4-methylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-8-2-4-10(5-3-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSNLDBNYXJRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。